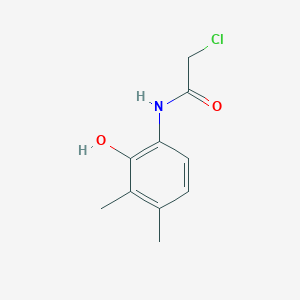
3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid, also known as 4-butoxy-3-phenylpyrazole-4-carboxylic acid (BPPCA), is an organic compound belonging to the pyrazole family. It has a wide range of applications in both scientific research and industry. BPPCA is a white crystalline solid with a molecular formula of C10H12N2O3. It is soluble in methanol, ethanol, and acetone, and is insoluble in water. BPPCA is an important intermediate for the synthesis of various compounds, such as pharmaceuticals and agrochemicals, and is widely used in the production of dyes and pigments.
Scientific Research Applications
Applications in Synthesis and Characterization
- Functionalization and Synthesis : 1H-pyrazole-3-carboxylic acid derivatives are utilized in various functionalization reactions. For instance, they are converted into corresponding 1H-pyrazole-3-carboxamide via reactions with amines, showcasing their role in creating new chemical entities (Yıldırım & Kandemirli, 2005) (Yıldırım & Kandemirli, 2006).
- Metal Complex Synthesis : The 3,5-bis(4-butoxyphenyl)pyrazolyl group is a key component in the creation of mono- and polymetallic derivatives, essential in the study of metal complexes and their structural characteristics. This underscores the significance of pyrazole derivatives in the field of coordination chemistry and materials science (Claramunt et al., 2003).
Applications in Advanced Materials
- Electrochemiluminescence (ECL) : Pyrazolecarboxylic acid derivatives have been pivotal in synthesizing metal-organic frameworks exhibiting intense ECL, demonstrating their potential in advanced optical and electronic materials (Feng et al., 2016).
Applications in Crystallography
- Crystal Structure Analysis : Pyrazole derivatives, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, have been synthesized and analyzed using X-ray crystallography, contributing to our understanding of molecular structures and interactions (Kumarasinghe et al., 2009).
Mechanism of Action
Target of Action
The primary targets of the compound 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid are currently unknown. This compound is a relatively new entity and research into its specific targets is still ongoing .
Mode of Action
It is believed that the compound interacts with its targets in a manner similar to other pyrazole derivatives .
Pharmacokinetics
Based on its structural similarity to other pyrazole derivatives, it is expected to have reasonable bioavailability .
Result of Action
The molecular and cellular effects of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid’s action are currently unknown. As research progresses, more information about the specific effects of this compound at the molecular and cellular level will become available .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
properties
IUPAC Name |
5-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-8-19-11-6-4-10(5-7-11)13-12(14(17)18)9-15-16-13/h4-7,9H,2-3,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECQBVSLKXJYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2603037.png)
![1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2603038.png)


![1-[2-(diethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2603042.png)
![4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide](/img/structure/B2603044.png)
![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2603045.png)
![3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2603047.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2603048.png)
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603049.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2603055.png)
![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2603056.png)
![(2Z)-2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2603058.png)
